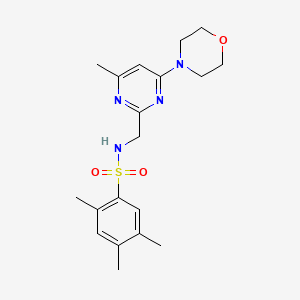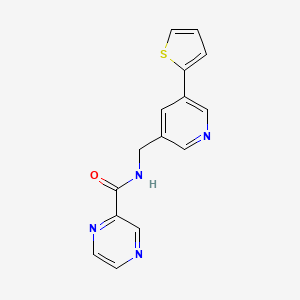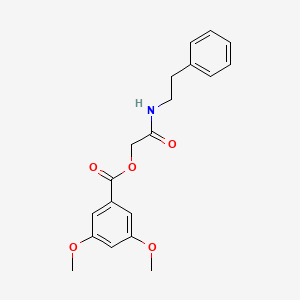
N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide” is a compound that likely belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
The synthesis of similar compounds typically involves reactions of precursors with different amines in the presence of suitable catalysts and conditions . For example, Schiff base derivatives have been synthesized from reactions involving precursors, demonstrating the feasibility of generating complex structures through condensation reactions .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been extensively studied using techniques such as X-ray crystallography . These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity .Chemical Reactions Analysis
Compounds similar to “this compound” undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes .Physical and Chemical Properties Analysis
The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications . These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and piperazine groups, which can affect the compound’s interaction with solvents and other molecules .科学的研究の応用
Receptor Antagonism and Therapeutic Potential
One of the primary research applications of N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide derivatives is their role as receptor antagonists. For instance, WAY-100635, a derivative, exhibits high affinity and selectivity towards the 5-HT1A receptor, acting as a potent antagonist. This compound has been instrumental in studying 5-HT1A receptor function, providing insights into its role in neurological and psychiatric disorders (Forster et al., 1995). Similarly, compounds designed to target Met kinase inhibitors demonstrate significant antitumor activity, highlighting the compound's potential in cancer therapy (Schroeder et al., 2009).
Advancements in Antidepressant and Anticancer Agents
Research into 3-ethoxyquinoxalin-2-carboxamides has led to the discovery of novel antidepressant agents acting as 5-HT3 receptor antagonists. These findings emphasize the compound's utility in developing treatments for depression and anxiety, expanding our arsenal against mental health disorders (Mahesh et al., 2011). Additionally, the synthesis and evaluation of fluoro-substituted phenylazocarboxamides have provided valuable dopaminergic behavior insights and N-arylating properties, contributing to the development of dopamine D3 receptor antagonists and agonists with potential applications in treating neurological disorders (Bartuschat et al., 2015).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating the potential of this compound derivatives in anticancer research (Hassan et al., 2014).
作用機序
Target of Action
Related compounds have been shown to interact with various targets such as glutamate-gated chloride channels and serotonin 5-HT2A receptors .
Mode of Action
It’s known that related compounds can inhibit pharyngeal pumping, motility, and egg or microfilaria release by acting on glutamate-gated chloride channels . Another class of related compounds, NBOMes, are potent serotonin 5-HT2A receptor agonist hallucinogens .
Biochemical Pathways
A study on a related compound, n-methylbenzo[d]oxazol-2-amine, showed that it significantly up-regulated the metabolism of purine, pyrimidine and down-regulated sphingolipid metabolism .
Pharmacokinetics
The bioavailability, pharmacokinetics, and absorption of related compounds have been suggested for further study to provide information for their future efficacy improvement .
Result of Action
Related compounds have been shown to have significant effects on the metabolism of certain organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide. For instance, cytochrome P450-mediated metabolism of a related compound, N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole, has been studied .
Safety and Hazards
将来の方向性
The future directions for research on “N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include investigating their potential uses in various fields, such as medicine, materials science, and environmental science .
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-10-6-5-9-16(17)19-18(22)21-13-11-20(12-14-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPHOOOUUDFBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)


![1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2968408.png)
![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2968410.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2968420.png)

![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide](/img/structure/B2968422.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2968423.png)
